molecular formula C9H17NO2 B13899047 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

货号: B13899047
分子量: 171.24 g/mol
InChI 键: SVZVISDDMQTWEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a bicyclic compound featuring a 3-oxa-8-azabicyclo[3.2.1]octane core linked to a propan-2-ol moiety. This structure combines a bridged heterocyclic system with a secondary alcohol, conferring unique physicochemical and pharmacological properties. The 3-oxa group introduces an oxygen atom into the bicyclo framework, enhancing polarity and hydrogen-bonding capacity compared to non-oxygenated analogs.

属性

分子式

C9H17NO2

分子量

171.24 g/mol

IUPAC 名称

1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

InChI

InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3

InChI 键

SVZVISDDMQTWEY-UHFFFAOYSA-N

规范 SMILES

CC(CN1C2CCC1COC2)O

产品来源

United States

准备方法

Cyanation of Bicyclic Precursors

The initial step involves the cyanation of a bicyclic amine compound (general formula I) to yield a 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane intermediate (formula II). This is achieved by reacting the starting bicyclic amine with hydrogen cyanide generated in situ from an inorganic cyanide salt (such as potassium cyanide or sodium cyanide) and a strong mineral acid (hydrochloric or sulfuric acid). The reaction is typically performed in aqueous or mixed aqueous-organic solvents (e.g., water with diethyl ether or methanol) at temperatures ranging from -20°C to 20°C, commonly around 0°C to control reaction rate and minimize side reactions.

Key parameters include:

Parameter Preferred Conditions
Cyanide source Potassium cyanide or sodium cyanide
Acid Hydrochloric acid or sulfuric acid
Solvent Water or water + ether/alcohol/aromatic solvents
Temperature -20°C to 20°C (preferably ~0°C)
Reaction time Controlled to avoid degradation
Stabilizing agent Small amount of concentrated sulfuric acid (optional)

The cyanation step must be carefully controlled to prevent degradation of the cyano intermediate.

Dehydration to Unsaturated Intermediates

Following cyanation, the cyano-substituted bicyclic intermediate is dehydrated to form an unsaturated compound (formula III). This dehydration is typically accomplished using acid chlorides such as thionyl chloride or phosphorus oxychloride in the presence of a suitable amine base (e.g., pyridine, triethylamine, or diisopropylethylamine). The reaction is carried out in aprotic or polar aprotic solvents such as toluene or acetonitrile at elevated temperatures (50°C up to the solvent's boiling point).

Reagent Role Examples
Acid chloride Dehydrating agent Thionyl chloride, phosphorus oxychloride
Amine base Acid scavenger, catalyst Pyridine, triethylamine
Solvent Reaction medium Toluene, acetonitrile
Temperature 50°C to reflux Controlled for optimal yield

This step converts the cyano group into a more reactive unsaturated intermediate suitable for further reduction.

Reduction to Alcohol Derivative

The unsaturated intermediate is then reduced to yield the target compound 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (formula IV). Several reduction methods are reported:

  • Borohydride Reduction: Sodium borohydride or lithium borohydride in methanol or other alcohols, optionally with pyridine as an additive, at temperatures between 50°C and the boiling point of the alcohol solvent.

  • Metal Reduction: Using magnesium metal in an alcohol solvent (e.g., methanol) at temperatures around 0°C.

  • Catalytic Hydrogenation: Employing palladium on carbon catalyst under mild pressure (1-10 bar) and temperatures from room temperature to 100°C in solvents such as toluene, methanol, ethanol, or mixtures thereof.

Reduction Method Conditions Notes
Borohydride NaBH4 or LiBH4 in methanol, 50–65°C With/without pyridine
Metal (Mg) Mg in methanol, ~0°C Controlled to avoid side reactions
Catalytic hydrogenation Pd/C, 1-10 bar H2, 20-75°C Solvent mixtures (toluene/MeOH/H2O) preferred

Catalytic hydrogenation is preferred for high selectivity and purity, while borohydride reduction offers operational simplicity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Product Intermediate
1 Cyanation KCN/NaCN + HCl/H2SO4, water or water-organic solvent, 0°C 3-Cyano-8-substituted bicyclic compound (II)
2 Dehydration Thionyl chloride or POCl3 + pyridine, toluene, 50–reflux °C Unsaturated intermediate (III)
3 Reduction NaBH4/LiBH4 in MeOH ± pyridine, 50–65°C or Mg in MeOH, 0°C or Pd/C catalytic hydrogenation, 1–10 bar H2, 20–75°C Target compound (IV): this compound

Additional Considerations

  • The cyanation step requires careful control of stoichiometry and temperature to avoid degradation of intermediates.

  • Stabilizing agents such as small amounts of concentrated sulfuric acid can be used to preserve sensitive intermediates.

  • The choice of solvent and amine base in dehydration significantly affects yield and purity.

  • Catalytic hydrogenation conditions (catalyst type, pressure, temperature) can be optimized depending on scale and desired stereochemistry.

  • The overall synthetic route is modular and can be adapted to introduce various substituents on the bicyclic core for derivative synthesis.

化学反应分析

Types of Reactions

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

科学研究应用

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol has several scientific research applications:

作用机制

The mechanism of action of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Target Key Substituents/Modifications Pharmacological Role Reference
This compound C₉H₁₇NO₂ 171.24 CYP46A1 Propan-2-ol at position 8 Cholesterol metabolism modulation
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol C₁₀H₁₉NO 169.27 Not specified Isopropyl at position 8; hydroxyl at position 3 Undefined (stereocenters unresolved)
PQR620 (Bis-3-oxa-8-azabicyclo-triazine) C₂₃H₂₄F₂N₈O₂ 482.49 mTORC1/2 Two bicyclo groups on triazine; difluoromethylpyridine Potent mTOR inhibitor for cancer/neuro disorders
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid C₁₁H₁₉NO₂ 205.28 Not specified Carboxylic acid at position 3; isopropyl at position 8 Potential prodrug or metabolic intermediate

Key Research Findings

  • CYP46A1 Inhibition vs. mTOR Targeting : The target compound’s propan-2-ol substituent and single bicyclo group optimize binding to CYP46A1, a cholesterol hydroxylase (). In contrast, PQR620’s dual bicyclo-triazine structure enhances mTOR inhibition potency (IC₅₀ < 10 nM) by increasing target affinity and selectivity .
  • Impact of Substituents: Propan-2-ol vs. Isopropyl: The hydroxyl group in the target compound improves solubility and hydrogen-bonding interactions compared to the hydrophobic isopropyl group in 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol ().
  • Metabolic Stability : Triazine-linked analogs () exhibit optimized microsomal stability due to reduced oxidative metabolism, whereas the target compound’s propan-2-ol may undergo phase I oxidation, limiting its half-life .
  • Stereochemical Considerations : highlights that stereochemistry (e.g., (1R,3R,5S)-8-methyl derivatives) critically influences activity in related compounds. The undefined stereocenters in 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol () suggest possible racemic mixtures, which could reduce efficacy compared to enantiopure analogs.

Physicochemical Properties

  • Lipophilicity: The 3-oxa group in the target compound increases polarity (logP ≈ 1.2) compared to non-oxygenated analogs (e.g., 8-isopropyl derivative, logP ≈ 2.1).
  • Solubility : Propan-2-ol enhances aqueous solubility (>10 mg/mL predicted) relative to esterified derivatives (e.g., 3-acetate in , logP ≈ 2.5).

生物活性

1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, also known by its CAS number 2103086-89-9, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bicyclic amine structure with an oxygen atom integrated into the ring system, which enhances its interaction with biological targets. The molecular formula is C6H11NOC_6H_{11}NO, and it has a molecular weight of approximately 113.16 g/mol .

Receptor Interactions

This compound has been studied for its interactions with various receptors:

  • NOP Receptors : This compound acts as an agonist for NOP (nociceptin/orphanin FQ peptide) receptors, which are implicated in pain modulation, anxiety, and other neurological functions. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant activity at these receptors, highlighting their potential for developing analgesics and anxiolytics .
  • Vasopressin V1A Receptors : A study identified related compounds as high-affinity antagonists for vasopressin V1A receptors, suggesting that modifications to the bicyclic structure can yield potent antagonists useful in treating cardiovascular disorders .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Pain Management : Due to its agonistic action on NOP receptors, it may serve as a candidate for new pain relief medications .
  • Anxiety Disorders : The modulation of nociceptive pathways through NOP receptor interaction presents opportunities for developing anxiolytic treatments .

Case Study 1: NOP Receptor Agonists

In a study published in Bioorganic & Medicinal Chemistry, a series of 8-azabicyclo[3.2.1]octan derivatives were synthesized and evaluated for their efficacy as NOP receptor agonists. The findings indicated that certain structural modifications significantly enhanced receptor affinity and selectivity, paving the way for novel analgesic agents .

Case Study 2: Vasopressin V1A Antagonists

Another research effort focused on synthesizing compounds based on the bicyclic framework to target vasopressin V1A receptors. The study demonstrated that specific analogs exhibited high selectivity and potency, suggesting their potential use in managing conditions like hypertension and heart failure .

Table 1: Biological Activity Summary

Compound NameBiological TargetActivity TypeReference
This compoundNOP ReceptorsAgonist
Related DerivativeVasopressin V1A ReceptorsAntagonist

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via radical cyclization using precursors like 1-allyl-substituted azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable diastereocontrol (>99%) during cyclization . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Microwave-assisted synthesis may reduce reaction times while maintaining stereochemical integrity.

Q. How can researchers characterize the stereochemistry and purity of this bicyclic compound?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers. High-resolution mass spectrometry (HRMS) and 1H/13C^{1}\text{H}/^{13}\text{C} NMR (e.g., NOESY for spatial proximity analysis) confirm structural assignments. Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Employ density functional theory (DFT) for calculating logP (lipophilicity) and pKa. Software like Schrödinger’s QikProp or ACD/Labs Percepta predicts solubility, permeability, and metabolic stability. Molecular docking (AutoDock Vina) models interactions with targets like sigma receptors .

Advanced Research Questions

Q. How does this compound exhibit selectivity for sigma-2 over sigma-1 receptors?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^{3}\text{H}-DTG for sigma-2 and 3H^{3}\text{H}-pentazocine for sigma-1) quantify affinity (Ki_i). Derivatives with bulky substituents at the 3-position show >100-fold selectivity for sigma-2 receptors. Molecular dynamics simulations reveal steric clashes with sigma-1’s hydrophobic binding pocket .

Q. What in vivo models are suitable for studying its potential in neurological disorders?

  • Methodological Answer : Use transgenic Alzheimer’s mice (e.g., APP/PS1) to assess gamma-secretase modulation. Intraperitoneal administration (1–10 mg/kg) with pharmacokinetic profiling (plasma/brain ratio) evaluates blood-brain barrier penetration. Behavioral assays (Morris water maze) test cognitive improvement .

Q. How can structural modifications enhance mTOR/PI3K inhibitory activity while reducing off-target effects?

  • Methodological Answer : Introduce triazine or pyrimidine cores at the 8-position to improve ATP-binding site interactions. In vitro kinase panels (DiscoverX) screen for off-target inhibition. Microsomal stability assays (human liver microsomes) guide metabolic optimization. Co-crystallization with mTOR identifies critical hydrogen bonds .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodological Answer : Ames tests and micronucleus assays assess genotoxicity. Hepatotoxicity is screened via HepG2 cell viability assays and CYP450 inhibition studies. Dose-escalation studies in rodents (14-day) monitor organ histopathology and serum biomarkers (ALT/AST) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。